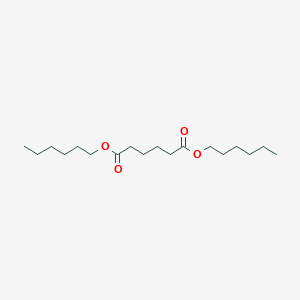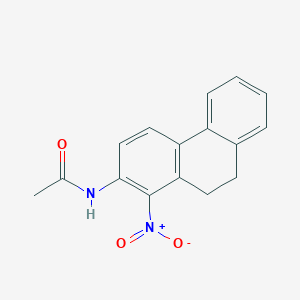
1,8-ナフチリジン-2-アミン
概要
説明
1,8-Naphthyridin-2-amine is an organic compound belonging to the class of heterocyclic compounds. It is composed of a 1,8-naphthyridine ring fused with an amine group. It is a colorless solid that is soluble in organic solvents and has a melting point of 103-105 °C. It is a versatile building block for organic synthesis of a variety of compounds.
科学的研究の応用
複素環式化合物の合成
1,8-ナフチリジン、特に1,8-ナフチリジン-2-アミンは、その多様な生物活性と光化学的性質により、重要な複素環式化合物のクラスとして台頭してきました . それらは、多成分反応、グリーン戦略を使用したフリーデル・クラフツ法、末端アルキンのヒドロアミノ化に続くフリーデル・クラフツ環化、金属触媒合成、および3置換1H .
細菌感染の治療
ゲミフロキサシンは、1,8-ナフチリジンコアを含む化合物であり、細菌感染の治療のために医薬品市場に参入しています . このコアを持つ多くの化合物が、臨床試験中です .
リガンドと発光ダイオードの構成要素
このクラスの複素環は、リガンドや発光ダイオードの構成要素として使用されています .
色素増感太陽電池
1,8-ナフチリジンは、色素増感太陽電池に使用されています .
分子センサー
自己組織ホスト・ゲスト系
1,8-ナフチリジンは、自己組織ホスト・ゲスト系で使用されています .
抗菌および抗癌特性
β-ラクタム、1,8-ナフチリジン、および第二級アミン/ピリジンを含むハイブリッドファーマコフォアは、有望な抗菌および抗癌活性を示しています . 特に、特定の化合物は強力な抗癌分子として特定され、有望な抗結核効果を示しました
作用機序
Target of Action
1,8-Naphthyridin-2-amine is a heterocyclic compound with diverse biological activities . It has been found to have antimicrobial and anticancer properties . .
Mode of Action
It is known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Given its antimicrobial and anticancer properties, it is likely that it affects pathways related to cell growth and proliferation .
Pharmacokinetics
A study on hybrid pharmacophores of β-lactam, 1,8-naphthyridine, and secondary amines, which include 1,8-naphthyridin-2-amine, has shown promising admet (absorption, distribution, metabolism, excretion, and toxicity) properties .
Result of Action
It has been found to have antimicrobial and anticancer activities
Action Environment
It is known that the synthesis of 1,8-naphthyridines, including 1,8-naphthyridin-2-amine, can be achieved through ecofriendly, safe, and atom economical approaches .
将来の方向性
1,8-Naphthyridin-2-amine and its derivatives have gained attention due to their diverse biological activities and potential applications in medicinal chemistry and drug discovery . Future research may focus on the development of new synthetic methodologies for constructing medicinally important scaffolds and exploring this scaffold for other possible biological activities .
生化学分析
Biochemical Properties
1,8-Naphthyridin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1,8-Naphthyridin-2-amine has been shown to interact with DNA, forming stable complexes through hydrogen bonding . This interaction can affect the activity of DNA-related enzymes and proteins, such as DNA polymerases and transcription factors, thereby influencing gene expression and cellular processes.
Cellular Effects
1,8-Naphthyridin-2-amine has significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 1,8-Naphthyridin-2-amine has been shown to down-regulate the production of pro-inflammatory cytokines like TNF-α and inhibit the activation of immune cells . This modulation of immune responses can have therapeutic implications for conditions such as multiple sclerosis and other inflammatory diseases.
Molecular Mechanism
The molecular mechanism of action of 1,8-Naphthyridin-2-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. 1,8-Naphthyridin-2-amine can bind to specific sites on enzymes and proteins, altering their conformation and activity. For instance, it has been shown to inhibit the activity of certain kinases and transcription factors, leading to changes in downstream signaling pathways and gene expression . These molecular interactions contribute to the compound’s biological effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,8-Naphthyridin-2-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1,8-Naphthyridin-2-amine is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to 1,8-Naphthyridin-2-amine has been associated with sustained modulation of cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1,8-Naphthyridin-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, 1,8-Naphthyridin-2-amine can cause toxic or adverse effects, including cytotoxicity and organ damage. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1,8-Naphthyridin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and overall therapeutic efficacy.
Transport and Distribution
The transport and distribution of 1,8-Naphthyridin-2-amine within cells and tissues are critical factors that determine its biological effects. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, 1,8-Naphthyridin-2-amine may accumulate in certain cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 1,8-Naphthyridin-2-amine can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 1,8-Naphthyridin-2-amine has been shown to localize in the nucleus, where it can interact with DNA and nuclear proteins, modulating gene expression and cellular processes.
特性
IUPAC Name |
1,8-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRADWWWVIYEAFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400260 | |
| Record name | 1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15992-83-3 | |
| Record name | 1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(2Z,5S,8R,9S,10S,13S,14S,17R)-17-Hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B92145.png)
